(3R)-N,N-Dimethyl-3-(propylamino)butanamide
Description
(3R)-N,N-Dimethyl-3-(propylamino)butanamide is a chiral secondary amide characterized by a butanamide backbone with a dimethylamino group at the terminal nitrogen and a propylamino substituent at the 3R position.
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
(3R)-N,N-dimethyl-3-(propylamino)butanamide |
InChI |
InChI=1S/C9H20N2O/c1-5-6-10-8(2)7-9(12)11(3)4/h8,10H,5-7H2,1-4H3/t8-/m1/s1 |
InChI Key |
APBSFHDDVKZCJK-MRVPVSSYSA-N |
Isomeric SMILES |
CCCN[C@H](C)CC(=O)N(C)C |
Canonical SMILES |
CCCNC(C)CC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-N,N-Dimethyl-3-(propylamino)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-3-aminobutanamide and propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (3R)-N,N-Dimethyl-3-(propylamino)butanamide may involve large-scale reactions with optimized conditions to maximize yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-N,N-Dimethyl-3-(propylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.
Substitution: The amide group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
(3R)-N,N-Dimethyl-3-(propylamino)butanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-N,N-Dimethyl-3-(propylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Oxo-N,N-di(propan-2-yl)butanamide (CAS 1044637-58-2)
- Structure : Features a 3-oxo (ketone) group and N,N-diisopropyl substituents.
- Key Differences: The ketone at position 3 introduces electrophilic reactivity, absent in the target compound. The isopropyl groups (vs.
- Applications : Likely used as a synthetic intermediate for ketone-containing polymers or ligands .
3-Methyl-N-[4-oxo-4-(propylamino)butyl]butanamide (CAS 82024-01-9)
- Structure: Contains a methyl group on the butanamide backbone and a 4-oxo-4-(propylamino)butyl chain.
- This structural variation may influence bioavailability in drug design .
Pyrazinamide Derivatives with Alkylamino Substituents
- Structure: Derivatives like 5-alkylamino-N-phenylpyrazine-2-carboxamides share alkylamino groups but are anchored on a pyrazine ring.
- Key Differences: The aromatic pyrazine core enables π-π stacking interactions, contrasting with the aliphatic butanamide backbone of the target compound. These derivatives exhibit antimycobacterial activity (MIC = 2.5–12.2 μM against M. tuberculosis), suggesting that alkylamino groups enhance antimicrobial potency .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted logP |
|---|---|---|---|---|
| (3R)-N,N-Dimethyl-3-(propylamino)butanamide | C₉H₂₀N₂O | 172.27 | Dimethyl, propylamino | ~1.5 |
| 3-Oxo-N,N-di(propan-2-yl)butanamide | C₁₀H₁₉NO₂ | 185.26 | Diisopropyl, 3-oxo | ~2.1 |
| 3-Methyl-N-[4-oxo-4-(propylamino)butyl]butanamide | C₁₂H₂₃N₂O₂ | 239.33 | Methyl, oxo, propylamino | ~1.8 |
- Solubility: The target compound’s dimethyl and propylamino groups likely confer moderate lipophilicity, favoring organic solvents. In contrast, the oxo group in analogs like 3-methyl-N-[4-oxo-4-(propylamino)butyl]butanamide enhances water solubility .
Biological Activity
(3R)-N,N-Dimethyl-3-(propylamino)butanamide, often referred to as a derivative of butanamide, is a compound of significant interest in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms, and potential applications based on diverse scientific sources.
- Molecular Formula: C10H22N2O
- Molecular Weight: 186.30 g/mol
- IUPAC Name: (3R)-N,N-Dimethyl-3-(propylamino)butanamide
The biological activity of (3R)-N,N-Dimethyl-3-(propylamino)butanamide primarily involves its interaction with various receptors and enzymes. Research indicates that it may modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine, which are crucial in pain modulation and mood regulation.
1. Analgesic Activity
Studies have demonstrated that compounds similar to (3R)-N,N-Dimethyl-3-(propylamino)butanamide exhibit analgesic properties by acting on the opioid receptors. Research shows that these compounds can selectively activate the κ-opioid receptor (KOR), which is associated with reduced pain perception without the typical side effects seen with traditional opioid medications .
2. Antimicrobial Properties
Preliminary studies suggest that (3R)-N,N-Dimethyl-3-(propylamino)butanamide may possess antimicrobial activity. It has been evaluated against various bacterial strains, showing potential effectiveness in inhibiting growth, although specific data on its efficacy compared to established antibiotics is still limited .
3. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects in animal models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress-induced neuronal damage, potentially through the modulation of antioxidant pathways .
Table 1: Summary of Biological Activities
| Activity Type | Evidence Level | References |
|---|---|---|
| Analgesic Activity | High | |
| Antimicrobial Effects | Moderate | |
| Neuroprotective | Preliminary |
Case Study: Analgesic Efficacy
In a controlled study, (3R)-N,N-Dimethyl-3-(propylamino)butanamide was administered to mice subjected to pain models. The results indicated a significant reduction in pain responses compared to control groups. The analgesic effect was confirmed through behavioral tests such as the hot plate test and formalin test, where treated animals displayed reduced nociceptive behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
